molecular formula C28H22N2O4 B12575118 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid CAS No. 294890-34-9

2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B12575118
CAS No.: 294890-34-9
M. Wt: 450.5 g/mol
InChI Key: SNUJNWNUJQTMPJ-UHFFFAOYSA-N
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Description

2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound with a molecular formula of C28H22N2O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Diphenylacetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The diphenylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 4-[(Diphenylacetyl)amino]benzoic acid.

    Coupling Reaction: The intermediate is further reacted with 2-aminobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic rings and amide linkages facilitate strong binding interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-aminobenzoic acid share structural similarities.

    Diphenylacetyl derivatives: Compounds such as diphenylacetic acid and its amides.

Uniqueness

2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its combination of diphenylacetyl and benzoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

294890-34-9

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-[[4-[(2,2-diphenylacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C28H22N2O4/c31-26(30-24-14-8-7-13-23(24)28(33)34)21-15-17-22(18-16-21)29-27(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18,25H,(H,29,32)(H,30,31)(H,33,34)

InChI Key

SNUJNWNUJQTMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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